2-Methylpentanoate

Gas Chromatography Analytical Chemistry Method Validation

2-Methylpentanoate refers to a family of branched-chain fatty acid esters derived from 2-methylpentanoic acid (2-methylvaleric acid). The most common member, methyl 2-methylpentanoate (CAS 2177-77-7; C7H14O2), possesses a chiral center at the 2-position due to the methyl branch.

Molecular Formula C6H11O2-
Molecular Weight 115.15 g/mol
Cat. No. B1260403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylpentanoate
Synonyms2-methylvalerate
2-methylvaleric acid
Molecular FormulaC6H11O2-
Molecular Weight115.15 g/mol
Structural Identifiers
SMILESCCCC(C)C(=O)[O-]
InChIInChI=1S/C6H12O2/c1-3-4-5(2)6(7)8/h5H,3-4H2,1-2H3,(H,7,8)/p-1
InChIKeyOVBFMEVBMNZIBR-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylpentanoate Procurement: Compound Class and Baseline Characteristics for Industrial and Research Sourcing


2-Methylpentanoate refers to a family of branched-chain fatty acid esters derived from 2-methylpentanoic acid (2-methylvaleric acid). The most common member, methyl 2-methylpentanoate (CAS 2177-77-7; C7H14O2), possesses a chiral center at the 2-position due to the methyl branch [1]. This branching distinguishes it from linear pentanoate esters and imparts distinct physicochemical properties: a boiling point of approximately 196.5 °C (experimental), an experimental log Kow of 1.80, and water solubility around 15,000 mg/L at 20 °C [2]. These baseline characteristics serve as the foundation for understanding why this compound cannot be freely interchanged with its linear or differently-branched analogs in specific applications.

2-Methylpentanoate Sourcing Risks: Why In-Class Analogs Are Not Interchangeable


Generic substitution within the short-chain fatty acid ester class is a significant procurement risk. Even minor structural variations—such as the presence or position of a methyl branch, or a change in the alcohol moiety—produce quantifiably distinct physicochemical, analytical, and biochemical behaviors. For example, the branched 2-methylpentanoate structure yields a Kovats retention index (RI) of 853 on SE-30 [1], a value that enables chromatographic resolution from its linear analog methyl pentanoate. Furthermore, the methyl branch at the 2-position critically influences substrate recognition by key metabolic enzymes, such as butyrate kinase, where 2-methylpentanoate is a known substrate while other structural analogs are not [2]. A procurement decision to substitute 2-methylpentanoate with a cheaper, unbranched, or differently-branched ester without experimental validation can lead to irreproducible analytical results, failed enzymatic reactions, or altered sensory profiles in final formulations. The following quantitative evidence substantiates this lack of interchangeability.

2-Methylpentanoate Technical Differentiation: Quantitative Evidence Versus Closest Analogs


Kovats Retention Index of Methyl 2-Methylpentanoate vs. Linear Methyl Pentanoate

Methyl 2-methylpentanoate exhibits a distinct chromatographic retention profile compared to its linear analog, methyl pentanoate (methyl valerate). The Kovats retention index (RI) on a non-polar SE-30 packed column at 150 °C is reported as 853 [1]. This value directly reflects the structural impact of the 2-methyl branch, providing a critical differentiation point for analytical method development. In contrast, the retention index for the unbranched methyl pentanoate is lower due to its reduced molecular volume and polarizability, enabling clear resolution of these two compounds in complex mixtures [1].

Gas Chromatography Analytical Chemistry Method Validation

Differential Substrate Utilization by Butyrate Kinase: 2-Methylpentanoate vs. Short-Chain Fatty Acids

The branched structure of 2-methylpentanoate dictates its specific recognition by the metabolic enzyme butyrate kinase (Buk). A 2017 study demonstrated that Buk from Listeria monocytogenes exhibits a broad substrate specificity, but with a clear preference for pentanoate and branched-chain carboxylic acids (BCCAs) [1]. Critically, 2-methylpentanoate is identified as a specific unnatural substrate that the enzyme can phosphorylate [1]. This is in direct contrast to shorter-chain acids like acetate (C2) and longer-chain acids like hexanoate (C6), which show minimal product formation, indicating they are not viable substrates for this enzyme [1].

Enzymology Biocatalysis Microbial Metabolism

Physicochemical Differentiation: Water Solubility and LogP of 2-Methylpentanoic Acid vs. Linear Pentanoic Acid

The methyl branch at the 2-position of the pentanoic acid backbone significantly alters its physicochemical properties. Experimental data show that 2-methylpentanoic acid has an octanol-water partition coefficient (log Kow) of 1.80 [1]. This is notably lower than the log Kow of 1.39 reported for the linear analog, pentanoic acid (valeric acid), indicating that the branching increases the molecule's lipophilicity [2]. Consequently, the estimated water solubility of 2-methylpentanoic acid at 25 °C is approximately 7,468 mg/L [1], a value lower than the higher water solubility of the linear acid.

Physicochemical Properties Formulation Science Environmental Fate

Enantioselective Analytical and Biological Potential: Chiral Resolution of 2-Methylpentanoate Esters

The 2-methyl branch creates a chiral center, making 2-methylpentanoate esters such as ethyl 2-methylpentanoate (manzanate) optically active. This stereochemistry is not a feature of linear pentanoate esters [1]. While the racemic mixture is commonly used, the individual enantiomers are known to exhibit different organoleptic properties [2]. Furthermore, the (S)-enantiomer of methyl 2-methylpentanoate is specifically employed in the enantioselective synthesis of esters via chiral iridium-catalyzed hydrogenation, a utility that the achiral linear analog cannot provide .

Chiral Chemistry Flavor Science Asymmetric Synthesis

2-Methylpentanoate Application Scenarios: Targeted Research and Industrial Use Cases


Certified Reference Standard for Gas Chromatography-Mass Spectrometry (GC-MS) Method Validation

Methyl 2-methylpentanoate serves as a reliable reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in GC-MS analysis of fatty acid esters . Its well-defined retention index (RI = 853 on SE-30) enables precise calibration and peak identification, while its distinct mass spectrum facilitates unambiguous compound confirmation in complex matrices [1]. This application is particularly relevant for food and environmental laboratories requiring certified reference materials for quantitation.

Enzymology Research: Substrate for Branched-Chain Fatty Acid Kinase Studies

2-Methylpentanoate is a key unnatural substrate for investigating the substrate specificity and catalytic mechanism of butyrate kinase (Buk) and related enzymes involved in branched-chain fatty acid metabolism [2]. Its specific phosphorylation by Buk provides a model system for studying microbial adaptation to low temperatures and for developing inhibitors targeting fatty acid biosynthesis in pathogens like Listeria monocytogenes [2].

Flavor and Fragrance Industry: Chiral Ester for Enantioselective Formulation

Esters of 2-methylpentanoic acid, such as ethyl 2-methylpentanoate (manzanate), are valued in the flavor and fragrance industry for their fruity, apple-like aroma profiles [3]. The chiral nature of these esters means that individual enantiomers can impart different odor characteristics, allowing formulators to achieve specific olfactory effects that are not possible with achiral linear esters [3]. Patents describe the use of 2-methylpentanoic acid esters for their exceptional adhesive strength in perfume compositions [4].

Biocatalysis and Enzyme Fingerprinting: Chromogenic Substrate for Esterase Activity Screening

The synthetic derivative 4-nitrophenyl 2-methylpentanoate has been developed as a chromogenic substrate for rapidly fingerprinting the activity and substrate specificity of lipases and esterases [5]. This application is crucial for industrial biotechnology, enabling high-throughput screening of enzyme libraries to identify novel biocatalysts with desired activities for synthetic applications [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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